molecular formula C7H6BrNO2S B15313355 5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one

5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B15313355
M. Wt: 248.10 g/mol
InChI Key: JFJNRFZLABORPZ-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one is an organic compound that features a brominated thiophene ring fused to an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one typically involves the bromination of thiophene followed by the formation of the oxazolidinone ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions optimized in the laboratory.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazolidinone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxylic acid
  • 5-Bromothiophene-3-carboxaldehyde
  • 5-Bromothiophene-2-boronic acid

Uniqueness

5-(5-Bromothiophen-3-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a brominated thiophene ring and an oxazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

5-(5-bromothiophen-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H6BrNO2S/c8-6-1-4(3-12-6)5-2-9-7(10)11-5/h1,3,5H,2H2,(H,9,10)

InChI Key

JFJNRFZLABORPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CSC(=C2)Br

Origin of Product

United States

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